molecular formula C9H6I2O3 B3016302 (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid CAS No. 773129-74-1

(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid

Cat. No. B3016302
CAS RN: 773129-74-1
M. Wt: 415.953
InChI Key: WMJMQOXUHVZLOY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid, also known as iodolactone, is a synthetic compound that has been studied for its potential therapeutic uses. It is a derivative of iodine and has been shown to have anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In thyroid disorder research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the iodination of tyrosine residues in thyroglobulin, which is necessary for the production of thyroid hormones.
Biochemical and Physiological Effects:
Iodolactone has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In thyroid disorder research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the production of thyroid hormones and reduce the size of the thyroid gland.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are various future directions for (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid research, including the optimization of its synthesis method, the development of more specific and potent analogs, and the exploration of its potential therapeutic uses in different areas of research. In cancer research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid could be further studied for its potential use in combination with other chemotherapeutic agents. In inflammation research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid could be further studied for its potential use in treating chronic inflammatory diseases. In thyroid disorder research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid could be further studied for its potential use in treating hyperthyroidism.

Synthesis Methods

Iodolactone can be synthesized through a multi-step process involving the reaction of 2,4,6-triiodophenol with acetic anhydride, followed by the reaction of the resulting compound with acetylene. The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride to form (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid.

Scientific Research Applications

Iodolactone has been studied for its potential therapeutic uses in various areas of research, including cancer, inflammation, and thyroid disorders. In cancer research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In thyroid disorder research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the production of thyroid hormones.

properties

IUPAC Name

(E)-3-(2-hydroxy-3,5-diiodophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6I2O3/c10-6-3-5(1-2-8(12)13)9(14)7(11)4-6/h1-4,14H,(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJMQOXUHVZLOY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)O)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)O)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6I2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid

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